molecular formula C2F6S4 B14755573 Bis(trifluoromethyl)tetrasulfide CAS No. 372-07-6

Bis(trifluoromethyl)tetrasulfide

Cat. No.: B14755573
CAS No.: 372-07-6
M. Wt: 266.3 g/mol
InChI Key: WAIPZXAWKMEBHT-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl)tetrasulfide (C₂F₆S₄) is a fluorinated organosulfur compound characterized by a linear chain of four sulfur atoms flanked by two trifluoromethyl (-CF₃) groups. Tetrasulfides (R-S₄-R) are notable for their dynamic S-S bonds, which confer reactivity in vulcanization, energy storage, and controlled release systems . The trifluoromethyl groups in this compound likely enhance thermal stability and chemical inertness, traits common to fluorinated materials .

Properties

CAS No.

372-07-6

Molecular Formula

C2F6S4

Molecular Weight

266.3 g/mol

IUPAC Name

trifluoro-(trifluoromethyltetrasulfanyl)methane

InChI

InChI=1S/C2F6S4/c3-1(4,5)9-11-12-10-2(6,7)8

InChI Key

WAIPZXAWKMEBHT-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SSSSC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethyl)tetrasulfide typically involves the reaction of trifluoromethyl-containing precursors with sulfur sources under controlled conditions. One common method involves the reaction of trifluoromethyl iodide (CF₃I) with elemental sulfur (S₈) in the presence of a catalyst such as copper powder. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrasulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl)tetrasulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.

    Reduction: Reduction reactions can break the tetrasulfide linkage, leading to the formation of lower sulfur-containing species.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce disulfides or thiols.

Scientific Research Applications

Bis(trifluoromethyl)tetrasulfide has several scientific research applications, including:

    Biology: The compound’s unique properties make it a useful tool in studying sulfur-containing biomolecules and their interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which bis(trifluoromethyl)tetrasulfide exerts its effects involves the interaction of its trifluoromethyl and tetrasulfide groups with molecular targets. The compound can participate in redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules. Additionally, the trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Tetrasulfide Compounds

Structural and Functional Analogues

The following table summarizes key tetrasulfides and their properties:

Compound Name Structure Key Applications/Properties References
Bis(trifluoromethyl)tetrasulfide (C₂F₆S₄) CF₃-S-S-S-S-CF₃ Hypothetical: Likely high thermal stability, chemical resistance. Potential in fluoropolymer additives. Inferred
Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT) (C₂H₅O)₃Si-(CH₂)₃-S₄-(CH₂)₃-Si(OC₂H₅)₃ Rubber reinforcement: Enhances silica-rubber bonding, reduces curative usage. "Green silane" with 74.8% capacity retention in Li batteries.
Bis(pentamethylene)thiuram tetrasulfide (DPTT) (CH₂)₅N-C(=S)-S₄-C(=S)-N(CH₂)₅ Rubber accelerator: Improves vulcanization efficiency. Molecular formula C₁₂H₂₀N₂S₆.
Diallyl tetrasulfide CH₂=CHCH₂-S₄-CH₂CH=CH₂ Biomedical: Induces apoptosis in cancer cells via JNK activation. ROS-independent mechanism.
Bis(aryl/alkyl) tetrasulfides Ar-S₄-Ar or R-S₄-R H₂S donors: Release H₂S in presence of glutathione (e.g., bis(aryl) tetrasulfides outperform trisulfides).

Reactivity and Bond Energy

  • S-S Bond Stability : Tetrasulfides exhibit variable S-S bond energies, influencing their reactivity. For example, di-tert-butyl tetrasulfide reacts with aryl fluorides at 80°C, while trisulfides require milder conditions .
  • Electrochemical Activity : TESPT undergoes reversible lithiation/delithiation in Li-ion batteries, achieving a 2.9 V discharge voltage . Fluorinated analogs like this compound may offer enhanced electrolyte compatibility due to fluorine's electron-withdrawing effects.

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